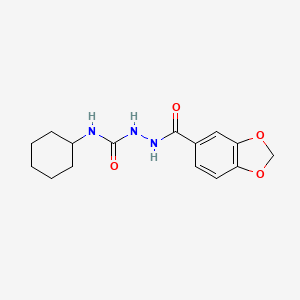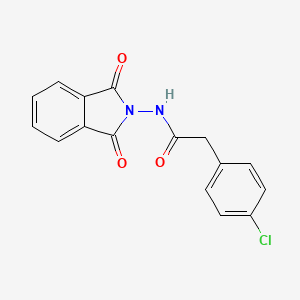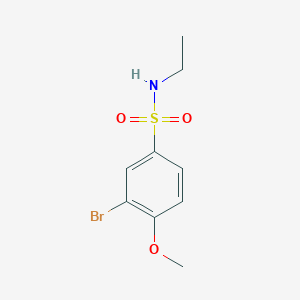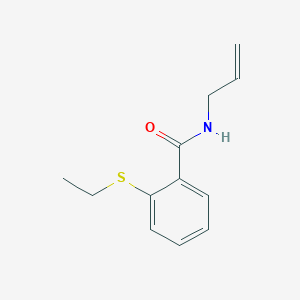
N-(3-bromophenyl)-3,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BAY 43-9006 is a small molecule inhibitor that targets multiple signaling pathways involved in cancer cell proliferation and angiogenesis. It was initially developed as an anti-cancer drug, but its potential applications in other areas of scientific research have also been explored. BAY 43-9006 has been shown to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR. This makes it a promising tool for studying the role of these kinases in various cellular processes.
Applications De Recherche Scientifique
BAY 43-9006 has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Additionally, BAY 43-9006 has been used in preclinical studies to investigate the role of RAF and VEGFR signaling pathways in cancer progression. More recently, BAY 43-9006 has also been studied for its potential applications in other areas of research, such as inflammation, neurodegeneration, and cardiovascular disease.
Mécanisme D'action
BAY 43-9006 inhibits the activity of several kinases involved in cancer cell proliferation and angiogenesis. It binds to the ATP-binding site of these kinases, preventing their activation and downstream signaling. Specifically, BAY 43-9006 inhibits the activity of RAF, VEGFR, and PDGFR kinases, which are involved in the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR signaling pathways. By inhibiting these pathways, BAY 43-9006 can prevent cancer cell growth and angiogenesis.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects. In cancer cells, it can induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. Additionally, BAY 43-9006 has been shown to have anti-inflammatory effects in various models of inflammation. In neurodegenerative diseases, BAY 43-9006 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In cardiovascular disease, BAY 43-9006 has been shown to improve endothelial function and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 43-9006 has several advantages as a tool for scientific research. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has a broad spectrum of activity, targeting multiple kinases involved in various cellular processes. However, there are also some limitations to using BAY 43-9006 in lab experiments. It can be toxic to cells at high concentrations, and its effects can be cell-type dependent. Additionally, its off-target effects on other kinases can complicate data interpretation.
Orientations Futures
There are several future directions for research involving BAY 43-9006. One area of interest is its potential applications in combination therapies for cancer. BAY 43-9006 has been shown to enhance the activity of other chemotherapeutic agents, and its combination with other targeted therapies is being explored. Additionally, BAY 43-9006 has potential applications in other areas of research, such as inflammation, neurodegeneration, and cardiovascular disease. Further studies are needed to fully understand the mechanisms of action and potential applications of BAY 43-9006 in these areas.
Méthodes De Synthèse
BAY 43-9006 can be synthesized using a multi-step process that involves the reaction of 3-bromophenylamine with 3,4-difluorobenzenesulfonyl chloride. The resulting product is then purified using various chromatography techniques to obtain the final compound. The synthesis method has been optimized over the years to improve the yield and purity of the product.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO2S/c13-8-2-1-3-9(6-8)16-19(17,18)10-4-5-11(14)12(15)7-10/h1-7,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLBWCNNJPFWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-3,4-difluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5719503.png)
![N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-2-naphthalenesulfonamide](/img/structure/B5719507.png)





![N-(3-chloro-2-methylphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5719544.png)
![3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5719556.png)

![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5719574.png)

![3-[(2-chlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5719596.png)